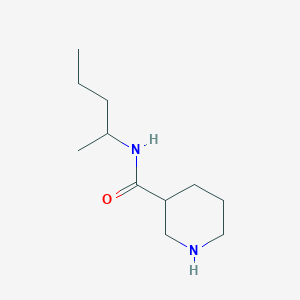
5,6-Dichloro-3-iodo-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dichloro-3-iodo-1H-indole is a halogenated indole derivative Indoles are a significant class of heterocyclic compounds that are prevalent in natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dichloro-3-iodo-1H-indole typically involves halogenation reactions. One common method is the iodination of 5,6-dichloroindole using iodine and an oxidizing agent such as silver acetate in an organic solvent like acetonitrile . The reaction conditions often require refluxing the mixture to ensure complete iodination.
Industrial Production Methods
Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the product. Additionally, the purification process may include recrystallization or chromatography to obtain high-purity compounds suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
5,6-Dichloro-3-iodo-1H-indole can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The indole ring can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Stille coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Coupling Reactions: Palladium catalysts and organoboron compounds are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azidoindole derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5,6-Dichloro-3-iodo-1H-indole has several scientific research applications:
Medicinal Chemistry: It serves as a building block for synthesizing potential therapeutic agents, including anticancer and antimicrobial compounds.
Material Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: It is employed in studying the biological activity of indole derivatives and their interactions with various biomolecules.
Mechanism of Action
The mechanism of action of 5,6-Dichloro-3-iodo-1H-indole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The halogen atoms can enhance the compound’s binding affinity and specificity towards these targets, leading to desired biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Iodoindole: Similar in structure but lacks the chlorine atoms, which may affect its reactivity and applications.
6-Chloroindole: Contains only one chlorine atom and no iodine, leading to different chemical properties and uses.
3-Iodo-1H-indole-2-carboxylic acid: Another iodinated indole derivative with distinct functional groups and applications.
Uniqueness
5,6-Dichloro-3-iodo-1H-indole is unique due to the presence of both chlorine and iodine atoms, which confer specific reactivity and potential for diverse applications. The combination of these halogens can enhance the compound’s stability, reactivity, and biological activity compared to other indole derivatives .
Properties
Molecular Formula |
C8H4Cl2IN |
|---|---|
Molecular Weight |
311.93 g/mol |
IUPAC Name |
5,6-dichloro-3-iodo-1H-indole |
InChI |
InChI=1S/C8H4Cl2IN/c9-5-1-4-7(11)3-12-8(4)2-6(5)10/h1-3,12H |
InChI Key |
RQVLHLCQNZPIKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)NC=C2I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Bromo-1-[(4-bromothiophen-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13325989.png)
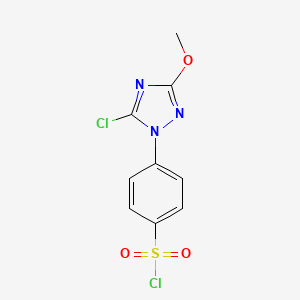
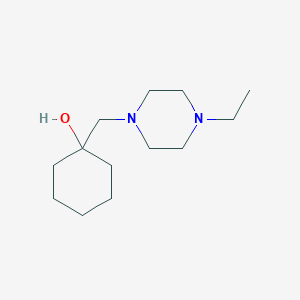
![7-(difluoromethyl)-2-ethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13325999.png)
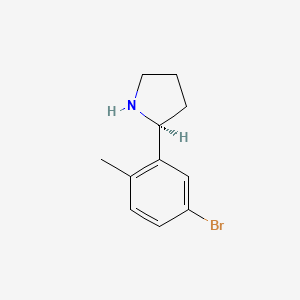
![3-{[1-(Iodomethyl)cyclopentyl]oxy}oxetane](/img/structure/B13326003.png)
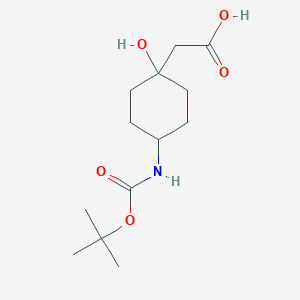
![1-(3-isobutyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine](/img/structure/B13326008.png)
![6-(Difluoromethyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B13326012.png)
![N-((1H-Benzo[d][1,2,3]triazol-4-yl)methyl)aniline](/img/structure/B13326025.png)
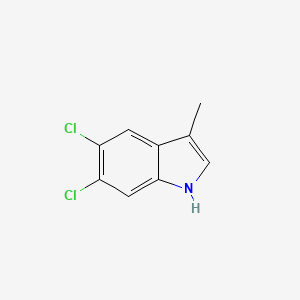
![tert-butyl N-[2-(3-bromopyridin-2-yl)ethyl]carbamate](/img/structure/B13326054.png)
